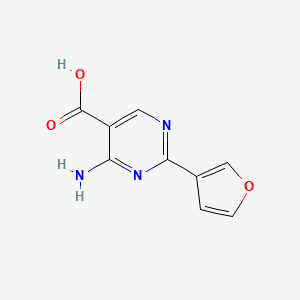

4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid

Description

4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a furan-3-yl substituent at the C2 position and an amino group at C2.

Properties

IUPAC Name |

4-amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-7-6(9(13)14)3-11-8(12-7)5-1-2-15-4-5/h1-4H,(H,13,14)(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRBLRGRUICSNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC=C(C(=N2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a furan derivative and a suitable aminopyrimidine precursor, the reaction can be carried out in the presence of catalysts and solvents to facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like thionyl chloride for esterification or amide formation.

Major Products:

Oxidation: Furan derivatives with additional oxygen functionalities.

Reduction: Amines and related derivatives.

Substitution: Esters and amides of the original compound.

Scientific Research Applications

4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Bulkier Substituents (e.g., -SEt in vs. -SMe in ): Higher molecular weight correlates with reduced aqueous solubility, as seen in ethylthio derivatives requiring sub-zero storage .

- Heteroaromatic Substituents (e.g., furan-3-yl): Limited data exist, but furan rings may introduce π-stacking interactions in biological targets, as inferred from discontinued analogs .

Chemoselective Displacement Strategies

The synthesis of 2-substituted pyrimidine-5-carboxylic acids often employs chemoselective displacement reactions. For example:

- Methylsulfinyl (SOMe) Displacement: and describe the use of methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate as a scaffold. The methylsulfinyl group at C2 is selectively displaced by amines, enabling diverse alkylamino substitutions .

- Chlorine Retention : Chlorine at C4 remains intact during these reactions, allowing further functionalization .

Alternative Routes

- Ethoxymethylenemalonate Condensation : highlights the synthesis of pyrimidine-5-carboxylates from S-methylisothiourea and diethyl ethoxymethylenemalonate, a route adaptable for furan-containing derivatives .

Biological Activity

4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article explores its biological activity, synthesis, and potential applications in various fields, including medicinal and pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrimidine ring substituted with an amino group at position 4, a furan ring at position 2, and a carboxylic acid group at position 5. These structural components contribute to its unique reactivity and biological properties.

Anticancer Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. Notably, furo[2,3-d]pyrimidines have been explored for their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in cancer metabolism .

Case Study:

In a study examining the effects of pyrimidine derivatives on breast cancer cells (MCF-7), compounds demonstrated potent inhibitory effects on tumor growth and induced apoptosis. The mechanism involved the inhibition of specific signaling pathways crucial for cancer cell survival .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. Similar pyrimidine derivatives have shown efficacy against various viral infections, including hepatitis C and other RNA viruses. The mechanism often involves the inhibition of viral replication by interfering with viral enzymes .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of tumor growth in MCF-7 cells | , |

| Antiviral | Inhibition of viral replication | , |

| Antimicrobial | Activity against bacterial strains | , |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in nucleotide metabolism.

- Receptor Binding : It has been suggested that this compound can bind to receptors involved in cell signaling pathways, potentially altering cellular responses.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the condensation of furan derivatives with pyrimidine precursors. Research into its derivatives has revealed enhanced biological activities compared to the parent compound.

Common Synthetic Routes:

- Condensation Reactions : Utilizing furan aldehydes with pyrimidine carboxylic acids under acidic conditions.

- Cyclization Methods : Employing cyclization techniques to form the fused ring structure that enhances biological activity.

Q & A

Q. What are the established synthetic routes for 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions using pyrimidine precursors and furan derivatives. For example, refluxing 2-methylthiopyrimidines with amines in solvents like DMSO:water (5:5) under acidic conditions can yield substituted pyrimidine-carboxylic acids . Optimization includes:

- Temperature control : Prolonged reflux (e.g., overnight) to ensure complete substitution.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.

- Acidification : Dilute HCl precipitates the product, improving yield .

Q. Table 1: Example Reaction Conditions

| Precursor | Solvent System | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methylthiopyrimidine | DMSO:H₂O (5:5) | 12–24 h | 60–75 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms carboxylate positioning relative to the pyrimidine ring. Used in metal-complex studies to assess coordination modes .

- LCMS/HPLC : Validates molecular weight (e.g., m/z 366 [M+H]+) and purity (retention time: 1.26 min under SMD-TFA05 conditions) .

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., furan C3 vs. C2 linkage). Cross-validate with XRD to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for structural elucidation?

Methodological Answer: Discrepancies often arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent-dependent conformational changes. Strategies include:

- Variable-temperature NMR : Detects shifting proton environments under thermal stress.

- Computational modeling : DFT calculations predict stable tautomers and compare with experimental XRD data .

- Cross-validation : Use HPLC retention behavior (e.g., hydrophilic vs. hydrophobic interactions) to infer dominant conformers .

Q. What role does the carboxyl group position (C5 vs. C2/C4) play in metal coordination and antioxidant activity?

Methodological Answer: The C5-carboxyl group exhibits stronger chelation with transition metals (e.g., Cu²⁺, Mn²⁺) due to steric accessibility and electronic effects. Key findings:

- Coordination modes : C5-carboxylates form bidentate complexes, enhancing redox activity.

- Antioxidant capacity : Metal complexes with C5-substituted pyrimidines show higher radical scavenging activity than C2/C4 analogs .

Q. Table 2: Metal Complex Properties

| Metal | Coordination Mode | Antioxidant IC₅₀ (µM) | Reference |

|---|---|---|---|

| Cu²⁺ | Bidentate | 12.3 ± 0.8 | |

| Mn²⁺ | Monodentate | 28.9 ± 1.2 |

Q. How can computational methods predict intermolecular interactions in acid-aminopyrimidine systems?

Methodological Answer:

- DFT/Molecular Dynamics : Simulate hydrogen-bonding networks (e.g., furan O···H–N pyrimidine interactions). Studies show the furan C3-substitution favors stronger synthon formation vs. C2 .

- CSD Database Analysis : Compare 123 reported acid-aminopyrimidine structures to identify prevalent packing motifs (e.g., π-stacking vs. hydrogen-bonded chains) .

Q. What strategies improve solubility and stability for pharmacological testing?

Methodological Answer:

- Salt formation : Choline salts enhance aqueous solubility (e.g., 3-[substituted]pyrimidine-5-carboxylic acid choline salt) while maintaining stability under accelerated storage conditions .

- Co-crystallization : Use hydrophilic co-formers (e.g., polyethylene glycol derivatives) to disrupt crystalline lattice forces .

Q. How do structural analogs (e.g., trifluoromethyl or halogen substitutions) affect bioactivity?

Methodological Answer:

- Trifluoromethyl groups : Increase metabolic stability and lipophilicity. For example, 2-(trifluoromethyl)pyrimidine-5-carboxylic acid derivatives show enhanced enzyme inhibition .

- Halogen substitutions : Bromo or fluoro groups at C4/C6 positions alter binding affinity in kinase assays. SAR studies recommend prioritizing C5-carboxylates for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.